molecular formula C9H13NOS B8230392 N-(2,2-Dimethylthietan-3-yl)but-2-ynamide

N-(2,2-Dimethylthietan-3-yl)but-2-ynamide

Cat. No.: B8230392
M. Wt: 183.27 g/mol
InChI Key: WMUYRIFKGKAHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dimethylthietan-3-yl)but-2-ynamide is a chemical compound with the molecular formula C9H13NOS It is characterized by the presence of a thietane ring, a but-2-ynamide group, and two methyl groups attached to the thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)but-2-ynamide typically involves the reaction of a suitable thietane derivative with a but-2-ynamide precursor. One common method involves the use of electrophilic boron reagents to facilitate the formation of the desired product through a 1,2-carboboration reaction . The reaction conditions often include the absence of a catalyst and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ynamide group to an amine.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)but-2-ynamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and ynamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylthietan-3-yl)acetamide
  • N-(2,2-Dimethylthietan-3-yl)prop-2-ynamide
  • N-(2,2-Dimethylthietan-3-yl)but-2-ynylamine

Uniqueness

N-(2,2-Dimethylthietan-3-yl)but-2-ynamide is unique due to the presence of both a thietane ring and a but-2-ynamide group. This combination of structural features allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

N-(2,2-dimethylthietan-3-yl)but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-4-5-8(11)10-7-6-12-9(7,2)3/h7H,6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUYRIFKGKAHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CSC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.